(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid
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Overview
Description
(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. It is known for its herbicidal properties and is used in agriculture to control broad-leaf weeds. The compound mimics the action of natural plant growth hormones, leading to uncontrolled growth and eventually the death of the target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenoxy)(hydroxy)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group reacts with the chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Used in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The compound exerts its effects by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth. This leads to the disruption of normal cellular processes and eventually the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with different environmental and health impacts.
Mecoprop: A chiral analog with selective herbicidal activity
Uniqueness
(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Its ability to selectively target broad-leaf weeds while leaving monocotyledonous crops relatively unaffected makes it a valuable tool in agriculture .
Properties
CAS No. |
92072-11-2 |
---|---|
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,9,13H,1H3,(H,11,12) |
InChI Key |
IOBNEUWRRIJAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)O)O |
Origin of Product |
United States |
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